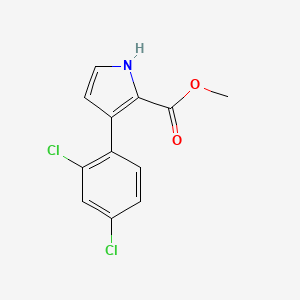

Methyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C12H9Cl2NO2 |

|---|---|

Molecular Weight |

270.11 g/mol |

IUPAC Name |

methyl 3-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C12H9Cl2NO2/c1-17-12(16)11-9(4-5-15-11)8-3-2-7(13)6-10(8)14/h2-6,15H,1H3 |

InChI Key |

GIFFTGUERRSJMC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CN1)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate

General Synthetic Approach

The preparation of Methyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic synthesis strategies focusing on:

- Formation of the pyrrole ring system,

- Introduction of the 2,4-dichlorophenyl substituent at the 3-position of the pyrrole,

- Esterification to yield the methyl carboxylate group at the 2-position.

Common reagents and conditions facilitate these transformations, often involving halogenated aromatic precursors, pyrrole ring construction via cyclization, and esterification reactions.

Specific Synthetic Routes and Catalytic Methods

Synthesis via Phenacyl Bromide, Pentane-2,4-dione, and Amine in Aqueous Medium (DABCO Catalyzed)

A convenient and eco-friendly method for synthesizing substituted pyrroles, including derivatives like Methyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate, involves a three-component reaction of phenacyl bromides, pentane-2,4-dione, and amines in water with DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst. This method offers advantages such as mild reaction conditions, avoidance of toxic metal catalysts, and environmentally benign aqueous media.

- Pentane-2,4-dione reacts with an amine to form an unsaturated amino ketone intermediate.

- DABCO reacts with phenacyl bromide to form a quaternary ammonium salt intermediate.

- The coupling of these intermediates followed by cyclization and dehydration yields the substituted pyrrole.

This method is applicable to aryl amines and phenacyl bromides bearing various substituents, including dichlorophenyl groups, enabling the synthesis of the target compound with good yields and purity.

- Reactants: Phenacyl bromide (1 mmol), pentane-2,4-dione (1 mmol), amine (1 mmol)

- Catalyst: DABCO (5-10 mol%)

- Solvent: Water (5 mL)

- Temperature: 60°C

- Reaction time: Variable until completion (monitored by TLC)

- Workup: Extraction with ethyl acetate, washing, drying, and chromatographic purification

This method avoids the use of chlorinated solvents and heavy metals, making it sustainable and suitable for scale-up synthesis.

Synthesis via Intramolecular Aldol-Type Reaction and Dehydration

Another synthetic approach involves the preparation of substituted pyrrolidine intermediates followed by dehydration to form the pyrrole ring. This method has been employed to synthesize structurally related pyrrole derivatives with dichlorophenyl substituents.

- Preparation of alkyl malonate intermediates by reaction of amines with alkyl 2-chlorocarbonyl-2-arylacetates.

- Intramolecular aldol-type cyclization catalyzed by triethylamine forms hydroxy-substituted pyrrolidines.

- Dehydration of tertiary alcohol moieties using thionyl chloride and pyridine in DMF leads to 2,3-dihydro-2-oxo-1H-pyrrole derivatives.

- Subsequent modifications (e.g., oxidation) can be performed to yield various pyrrole carboxylates.

This method is characterized by:

- Use of dry nitrogen atmosphere,

- Controlled temperature conditions (ice bath to room temperature),

- Use of DMF as solvent,

- Yields ranging typically from moderate to good.

The method allows for structural diversity by varying the aryl substituents and ester groups, including the 2,4-dichlorophenyl moiety.

Comparative Data Table of Preparation Methods

Research Findings and Mechanistic Insights

The DABCO-catalyzed method proceeds via formation of an unsaturated amino ketone intermediate, which reacts with a quaternary ammonium salt intermediate formed from phenacyl bromide and DABCO. Subsequent cyclization and dehydration yield the pyrrole structure. This pathway avoids heavy metals and harsh conditions, making it advantageous for green chemistry applications.

The aldol-type cyclization method involves initial formation of alkyl malonate intermediates, followed by intramolecular aldol condensation catalyzed by triethylamine. The dehydration step using thionyl chloride and pyridine converts hydroxy-pyrrolidine intermediates to the pyrrole ring system. This method allows fine control over stereochemistry and substitution patterns but involves more hazardous reagents.

Structure-activity relationship (SAR) studies on pyrrole-2-carboxamides with 2,4-dichlorophenyl substituents reveal that electron-withdrawing groups on the phenyl ring enhance biological activity, particularly anti-tuberculosis effects. The 2,4-dichlorophenyl group fits well into the S3 binding pocket of target proteins, stabilizing the compound's interaction via hydrophobic and hydrogen bonding interactions.

Summary Table of Key Chemical Properties

| Property | Data |

|---|---|

| Molecular Formula | C12H9Cl2NO2 |

| Molecular Weight | 270.11 g/mol |

| IUPAC Name | Methyl 3-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylate |

| CAS Number | Not specified in available sources |

| SMILES | COC(=O)C1=C(C=CN1)C2=C(C=C(C=C2)Cl)Cl |

| InChI | InChI=1S/C12H9Cl2NO2/c1-17-12(16)11-9(4-5-15-11)8-3-2-7(13)6-10(8)14/h2-6,15H,1H3 |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Pyrrole-2-carboxylic acids.

Reduction: Pyrrole-2-methanol.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylate has been identified as a promising scaffold for the development of anti-cancer agents. Research indicates that derivatives of pyrrole-2-carboxamides exhibit potent activity against various cancer types due to their ability to inhibit protein kinases, particularly Cdc7 and related cyclin-dependent kinases (Cdks) .

Case Study: Anti-Cancer Activity

- A study highlighted the synthesis of pyrrole derivatives that demonstrated significant inhibitory effects on cancer cell proliferation. The compounds were evaluated in vitro against several cancer cell lines, showing IC50 values in the nanomolar range, indicating strong anti-proliferative effects .

Antimicrobial Activity

Recent studies have also focused on the antimicrobial properties of methyl 3-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylate. Its derivatives have shown effectiveness against drug-resistant strains of tuberculosis through the inhibition of the mycobacterial protein MmpL3, which is crucial for mycolic acid biosynthesis .

Data Table: Antimicrobial Efficacy

| Compound | MIC (µg/mL) | Target |

|---|---|---|

| Compound 32 | <0.016 | MmpL3 (Mycobacterium tuberculosis) |

| Compound 1 | <0.05 | Drug-resistant strains |

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of methyl 3-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylate derivatives reveal that modifications to the pyrrole ring and substituents significantly influence biological activity. For example, introducing electron-withdrawing groups enhances the compound's potency against specific targets .

Key Findings from SAR Studies:

- Substituents such as halogens on the phenyl ring improve binding affinity to target proteins.

- Bulky groups at the carboxamide position increase overall stability and reduce cytotoxicity .

Pharmaceutical Formulations

The compound has potential applications in pharmaceutical formulations aimed at treating various diseases associated with protein kinases and infectious diseases like tuberculosis. The ability to modify its structure allows for tailored therapeutic agents with improved efficacy and safety profiles.

Example Formulation:

- A formulation containing methyl 3-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylate was developed as a targeted therapy for cancer treatment, demonstrating enhanced bioavailability and reduced side effects compared to conventional therapies.

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate, the following structurally analogous compounds are compared based on molecular structure, synthesis, and applications:

Structural and Functional Group Analysis

Pharmacological and Industrial Relevance

- Chlorinated Pyrroles : Compounds like Methyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate are explored for antimicrobial activity, leveraging chlorine’s electron-withdrawing effects to disrupt microbial membranes .

- Fluorinated Analogs: Methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate demonstrates enhanced metabolic stability compared to chlorine derivatives, making it a candidate for prolonged-action pharmaceuticals .

- Carboxylic Acid Derivatives : The carboxylic acid group in 5-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid facilitates salt formation, improving solubility for formulation in aqueous systems .

Biological Activity

Methyl 3-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and antitubercular domains. This article synthesizes current research findings, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

Methyl 3-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylate is characterized by its pyrrole ring substituted with a dichlorophenyl group and a methyl ester functional group. The synthesis typically involves the cyclization of appropriate precursors through methods such as the Knorr reaction or Vilsmeier–Haack formylation, leading to derivatives that exhibit enhanced biological properties .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds, including methyl 3-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylate, exhibit potent antimicrobial properties. The compound has shown significant activity against various Gram-positive and Gram-negative bacteria as well as fungi. The presence of the heterocyclic ring enhances its interaction with microbial targets.

Table 1: Antimicrobial Activity of Methyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate Derivatives

| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 8 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 20 | 4 |

The antimicrobial efficacy is often attributed to the electron-withdrawing effects of the dichlorophenyl group, which enhances the compound's ability to disrupt microbial cell membranes and inhibit vital metabolic processes .

Antitubercular Activity

Methyl 3-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylate has also been evaluated for its activity against Mycobacterium tuberculosis. Studies indicate that it acts as an inhibitor of the mycolic acid biosynthesis pathway by targeting the MmpL3 protein, a critical component in the bacterial cell wall synthesis. Compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) below 0.016 μg/mL against drug-resistant strains .

Table 2: Antitubercular Activity of Pyrrole Derivatives

| Compound | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| Compound A | <0.016 | >300 |

| Methyl 3-(2,4-Dichloro...) | <0.016 | >400 |

The selectivity index indicates a favorable therapeutic profile, suggesting low cytotoxicity against mammalian cells while maintaining high efficacy against bacterial targets .

The mechanism by which methyl 3-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylate exerts its biological effects involves:

- Inhibition of Mycolic Acid Biosynthesis : By binding to MmpL3, it disrupts the transport of mycolic acids necessary for cell wall integrity in Mycobacterium species.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.

Study on Antimicrobial Efficacy

A case study involving a series of synthesized pyrrole derivatives indicated that compounds with halogen substituents exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. The study highlighted that methyl 3-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylate showed superior performance against resistant strains of Staphylococcus aureus and Escherichia coli .

Evaluation Against Drug-resistant Tuberculosis

In another study focusing on drug-resistant tuberculosis strains, methyl 3-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylate was part of a series evaluated for their ability to inhibit MmpL3. Results indicated that this compound not only inhibited bacterial growth effectively but also demonstrated good stability in biological systems, making it a promising candidate for further development .

Q & A

Q. What are the common synthetic routes for Methyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate?

The compound can be synthesized via coupling reactions between pyrrole carboxylate esters and substituted benzoyl chlorides. For example, a similar derivative (Ethyl 3-methyl-1H-pyrrole-2-carboxylate) was prepared by reacting the pyrrole ester with 3-fluoro-2-iodobenzoyl chloride under reflux in anhydrous dichloromethane, yielding 23% after purification . For the target compound, replacing the benzoyl chloride with 2,4-dichlorobenzoyl chloride and optimizing reaction conditions (e.g., using a base like triethylamine or DMAP as a catalyst) may improve efficiency. The methyl ester group is typically introduced via esterification of the corresponding carboxylic acid.

Q. How is NMR spectroscopy utilized to characterize the structural features of Methyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate?

Key NMR signals include:

- Aromatic protons : The 2,4-dichlorophenyl group shows distinct splitting patterns. For example, in DMSO-d6, protons on the dichlorophenyl ring may appear as a multiplet (δ 7.24–7.57 ppm) due to coupling with adjacent substituents .

- Pyrrole NH proton : A broad singlet near δ 12.5 ppm (DMSO-d6) indicates the presence of the 1H-pyrrole NH group .

- Methyl ester : A triplet (δ ~1.32 ppm) for the ethyl ester’s methyl group in related compounds suggests the methyl ester in the target compound would resonate as a singlet near δ 3.7–3.9 ppm.

Advanced Research Questions

Q. What strategies can be employed to optimize the low yield observed in the synthesis of aryl-substituted pyrrole carboxylates?

Low yields (e.g., 23% in related syntheses ) may arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst optimization : Use of DMAP or microwave-assisted synthesis to accelerate coupling.

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) may enhance reactivity.

- Protecting groups : Temporarily protecting the pyrrole NH during coupling could reduce side reactions.

- Post-reaction purification : Chromatography or recrystallization in solvents like ethanol/water mixtures improves purity .

Q. How does X-ray crystallography aid in confirming the molecular conformation and intermolecular interactions of Methyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and packing interactions. For example, in related pyrrole derivatives:

- Pyrrole ring planarity : Bond lengths (e.g., C–C: ~1.38–1.43 Å) confirm aromaticity .

- Intermolecular H-bonding : The NH group may form hydrogen bonds with carbonyl oxygen atoms, influencing crystal packing .

- Chlorine substituents : The 2,4-dichlorophenyl group’s orientation can be analyzed for steric effects on molecular conformation .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of Methyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, DFT studies on ethyl pyrrole carboxylates reveal electron-withdrawing effects of ester groups .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., Cl⋯H contacts) to explain crystal packing .

- Molecular docking : Screens potential biological targets (e.g., enzyme active sites) if the compound is explored for medicinal applications .

Q. How can researchers evaluate the potential biological activity of Methyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate?

- Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates.

- Antimicrobial screening : Use broth microdilution to determine MIC values against bacterial/fungal strains.

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess antiproliferative effects .

Q. What analytical techniques are critical for resolving spectral data contradictions in structurally similar pyrrole derivatives?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula when isotopic patterns are ambiguous.

- Variable-temperature NMR : Identifies dynamic processes (e.g., rotamers) causing signal splitting .

Methodological Considerations

- Safety protocols : Handle chlorinated intermediates in a fume hood; use PPE to avoid dermal exposure .

- Yield optimization : Monitor reactions via TLC and adjust stoichiometry of benzoyl chloride derivatives.

- Data validation : Cross-reference crystallographic data (e.g., CCDC entries) with computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.